rac (cis/trans) Donepezil N-Oxide
Overview
Description
rac (cis/trans) Donepezil N-Oxide: is a metabolite of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The compound has the molecular formula C24H29NO4 and a molecular weight of 395.49 g/mol . It exists in both cis and trans isomeric forms, which can influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of rac (cis/trans) Donepezil N-Oxide , also known as Donepezil N-Oxide , is acetylcholinesterase (AChE) . AChE is a key enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning, in the brain .
Mode of Action
Donepezil N-Oxide acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the brain . This results in enhanced cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The action of Donepezil N-Oxide primarily affects the cholinergic pathway . By inhibiting AChE, it increases the availability of acetylcholine at the synapses, enhancing cholinergic transmission . This can help alleviate the cognitive symptoms associated with conditions like Alzheimer’s disease .
Pharmacokinetics
It is known that donepezil, the parent compound of donepezil n-oxide, is metabolized in the liver, primarily by cyp3a4, in addition to cyp2d6 . Following this, various metabolic reactions occur, including O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation, producing various metabolites, including Donepezil N-Oxide .
Result of Action
The inhibition of AChE by Donepezil N-Oxide leads to an increase in the concentration of acetylcholine in the brain . This can result in improved cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac (cis/trans) Donepezil N-Oxide typically involves the oxidation of Donepezil. One common method employs hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as sodium tungstate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of both cis and trans isomers .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: rac (cis/trans) Donepezil N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the compound back to Donepezil.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate, and aqueous medium.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of Donepezil, as well as substituted analogs with different functional groups .
Scientific Research Applications
rac (cis/trans) Donepezil N-Oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Donepezil.
Biology: Investigated for its potential effects on acetylcholinesterase activity and its role in neurodegenerative diseases.
Medicine: Explored for its therapeutic potential in treating Alzheimer’s disease and other cognitive disorders.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes
Comparison with Similar Compounds
Donepezil: The parent compound, also an acetylcholinesterase inhibitor.
Galantamine: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: A similar compound with a dual mechanism of action, inhibiting both acetylcholinesterase and butyrylcholinesterase.
Uniqueness: rac (cis/trans) Donepezil N-Oxide is unique due to its specific isomeric forms, which can influence its pharmacokinetics and pharmacodynamics. The presence of both cis and trans isomers allows for a more comprehensive study of its biological effects and potential therapeutic applications .
Properties
IUPAC Name |
2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPRYHONRUINMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458179 | |
Record name | rac (cis/trans) Donepezil N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120013-84-5, 147427-77-8, 147427-78-9 | |
Record name | Donepezil N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donepezil N-oxide, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donepezil N-oxide, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rac (cis/trans) Donepezil N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DONEPEZIL N-OXIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DONEPEZIL N-OXIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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